3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate
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Overview
Description
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate typically involves the reaction of 3-(3-oxo-1,2-benzothiazol-2-yl)propylamine with prop-2-enyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzothiazole derivatives .
Scientific Research Applications
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: Known for their diverse biological activities, including anticancer and antimicrobial properties.
2-amino-6-methylbenzothiazole: Used in the synthesis of various bioactive compounds.
3-(3-oxo-1,2-benzothiazol-2-yl)-N-(phenylmethyl)benzamide: Studied for its potential therapeutic applications
Uniqueness
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-enylcarbamate group enhances its potential as a versatile intermediate for further chemical modifications and its ability to interact with a wide range of biological targets .
Properties
CAS No. |
199172-89-9 |
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Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C14H16N2O3S/c1-2-8-15-14(18)19-10-5-9-16-13(17)11-6-3-4-7-12(11)20-16/h2-4,6-7H,1,5,8-10H2,(H,15,18) |
InChI Key |
FUMCHPBBEZENQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)OCCCN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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